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molecular formula C9H8BrN B1344701 4-Bromo-2-ethylbenzonitrile CAS No. 744200-38-2

4-Bromo-2-ethylbenzonitrile

Cat. No. B1344701
M. Wt: 210.07 g/mol
InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799779B2

Procedure details

3.66 ml of n-butylithium solution (1.6M in hexane) are added dropwise to a solution of 1.14 g of 4-bromo-2-ethylbenzonitrile in 20 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 20 minute, 1.51 ml of triisopropyl borate are added. After 45 minutes, 12 ml of 1N HCl are added to the reaction mixture, which is warmed to room temperature. The phases are separated and the aqueous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1.1) each time. The combinred organic phases are dried with sodium sulphate, filtered and concentrated to 4 ml in vacuo. The remainig oil is mixed with 40 ml of pentane, and the precipitate which has separated out is filtered off with suction and washed twice with pentane. Drying under high vacuum results in the title compound as a yellow solid. Rt=3.27.
Quantity
1.51 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH2:10][CH3:11])[CH:3]=1.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C.Cl>CCCCCC.O1CCCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([B:12]([OH:17])[OH:13])=[CH:3][C:4]=1[CH2:10][CH3:11])#[N:7]

Inputs

Step One
Name
Quantity
1.51 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 20 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1.1) each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combinred organic phases are dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4 ml in vacuo
ADDITION
Type
ADDITION
Details
The remainig oil is mixed with 40 ml of pentane
CUSTOM
Type
CUSTOM
Details
the precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed twice with pentane
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)B(O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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